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Compound of Interest

Ethyl [(3-chloro-4-
Compound Name:

methylphenyl)carbamoyl]formate
CAS No.: 349119-38-6

Cat. No.: B2648065

Get Quote

Physiochemical Core & Molecular Identity

The formula C11H12CINOs represents a specific chemical space often occupied by advanced
pharmaceutical intermediates and agrochemical precursors. For researchers in drug
development, this formula typically points to functionalized aromatic systems containing
reactive alkylating groups (chloromethyl/chloroacetyl) and metabolic handles (esters/amides).

Fundamental Properties

The following data serves as the baseline for mass spectrometry (MS) and stoichiometric
calculations.
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Property Value Technical Note

Degree of Unsaturation: 6
Molecular Formula C11H12CINO3 (Implies aromatic ring + 2
double bonds/rings)

Used for gravimetric

Average Molecular Weight 241.67 g/mol o
stoichiometry.
] ) Critical for HRMS. Based on
Monoisotopic Mass 241.05057 Da
1201 1H, 35C|, 14N, 160.
) Distinctive chlorine signature
Isotopic Pattern M : M+2 (3:1)

(3°Cl vs 37Cl) observed in MS.

C (54.67%), H (5.00%), CI
Elemental Composition (14.67%), N (5.80%), O
(19.86%)

Structural Isomerism in R&D

While hundreds of isomers exist, two specific scaffolds dominate the patent landscape for this
formula:

e The "Strobilurin” Intermediate:Methyl 2-(2-(chloromethyl)phenyl)-2-(methoxyimino)acetate.
Used in fungicide synthesis (e.g., Trifloxystrobin).

e The "Covalent Linker" Scaffold:Ethyl 4-[(2-chloroacetyl)amino]benzoate. A benzocaine
derivative used to introduce reactive "warheads" or linkers in medicinal chemistry.

Case Study A: The Oximino-Acetate Scaffold

Compound:Methyl (2E)-2-[2-(chloromethyl)phenyl]-2-(methoxyimino)acetate Application:
Agrochemical synthesis and antifungal drug discovery.

This molecule is chemically significant due to the presence of a benzyl chloride (highly reactive
to nucleophiles) and an oxime ether (geometric isomerism E/Z).

Synthesis Protocol (Grighard-Mediated)
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The synthesis requires precise temperature control to prevent the self-alkylation of the Grignard
reagent by the benzyl chloride moiety.

Step-by-Step Methodology:

Grignard Formation: React 1-bromo-2-(chloromethyl)benzene with Magnesium in dry THF.[1]
o Critical Control: Initiate at 0°C. High temperatures cause Wurtz coupling (dimerization).

o Acylation: Add the Grignard reagent dropwise to a solution of methyl cyanoformate (or
dimethyl oxalate) at -20°C.

o Mechanism: Nucleophilic attack on the nitrile/ester yields the
-keto ester intermediate.

o Condensation: Treat the crude keto-ester with O-methylhydroxylamine hydrochloride and
pyridine in methanol.

 Purification: The reaction yields an E/Z mixture. Crystallization from heptane/EtOAc (3:1)
preferentially isolates the bioactive (E)-isomer.

Reaction Pathway Visualization

Mg, THF + Methyl Cyanoformate + MeONH2-HCI
1-Bromo-2- 0°C (Strict Control) > Grignard -20°C o 0-Keto Ester Pyridine, MeOH > Target C11H12CINO3
(chloromethyl)benzene Intermediate " Intermediate (Oximino Ester)

Click to download full resolution via product page

Figure 1: Synthetic route for the oximino-acetate isomer, highlighting the critical cryogenic
acylation step.

Case Study B: The Chloroacetamide Scaffold

Compound:Ethyl 4-[(2-chloroacetyl)amino]benzoate Application: Pro-drug design and covalent
inhibitor development.
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This compound represents a "masked" alkylating agent. The chloroacetamide group is a
classic "covalent warhead" that reacts with cysteine residues in proteins, a mechanism utilized
in targeted covalent inhibitors (TCIs).

Synthesis Protocol (Schotten-Baumann Conditions)

This protocol utilizes a biphasic or anhydrous base system to acylate the aniline nitrogen while
preserving the ethyl ester.

Reagents:

Ethyl 4-aminobenzoate (Benzocaine) [1.0 eq]

Chloroacetyl chloride [1.1 eq]

Triethylamine (TEA) [1.2 eq]

Dichloromethane (DCM) [Solvent]

Workflow:

 Dissolution: Dissolve Benzocaine in anhydrous DCM under Nitrogen atmosphere.
e Scavenger Addition: Add TEA and cool the mixture to 0°C.

o Why? TEA scavenges the HCI byproduct, driving the equilibrium forward and preventing
acid-catalyzed hydrolysis of the ester.

o Acylation: Add Chloroacetyl chloride dropwise over 30 minutes.
o Observation: A white precipitate (TEA-HCI) will form immediately.

e Quench & Wash: Stir for 2 hours at RT. Quench with saturated NaHCOs. Wash organic layer
with 1M HCI (to remove unreacted amine) and Brine.

« Isolation: Dry over Na2SOa4 and concentrate. Recrystallize from Ethanol.

Analytical Logic Tree
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Unknown Sample
C11H12CINOS

1H NMR Analysis
(CDCI3)

Check 3.8 - 4.2 ppm Region

Methoxy Signal thyl Signal
Singlet (3H) @ ~4.0 ppm Quartet (2H) @ 4.3 ppm
(Methoxy Group) (Ethyl Ester)
+ Singlet (2H) @ 4.6 ppm + Singlet (2H) @ 4.1 ppm
(Benzyl Chloride) (Chloroacetyl)

Identify: Oximino Ester Identify: Chloroacetamide

(Strobilurin Precursor) (Benzocaine Derivative)

Click to download full resolution via product page

Figure 2: NMR-based decision matrix for distinguishing the two primary C11H12CINOs isomers.

Analytical Validation Standards

To validate the synthesis of C11H12CINOs compounds, researchers must confirm both the
carbon skeleton and the halogen presence.

Mass Spectrometry (LC-MS)
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« lonization: ESI+ (Electrospray lonization).

o Base Peak: Look for [M+H]* at 242.05.

o Chlorine Signature: You must observe the characteristic 3°CI/3’Cl isotope pattern.
o Peak at m/z 242.05 (100% relative abundance).
o Peak at m/z 244.05 (~32% relative abundance).

o Note: If this 3:1 ratio is absent, the compound does not contain Chlorine.

Nuclear Magnetic Resonance (NMR)

Chloroacetamide (Isomer

Feature Oximino Ester (Isomer A) B)
) Quartet (~4.3 ppm, 2H) +
Ester Methyl/Ethyl Singlet (~3.8-4.0 ppm, 3H) ]
Triplet (1.3 ppm, 3H)
] Singlet (~4.6 ppm, 2H) Singlet (~4.1 ppm, 2H) (Alpha-

Reactive CH: )

(Benzylic) keto)

) ) Multiplet (Ortho-substituted AA'BB' System (Para-

Aromatic Region )

pattern) substituted pattern)

Safety & Handling Protocols

Both isomers contain alkylating motifs (Benzyl chloride and

-chloroacetamide) which classify them as potential genotoxic impurities (PGIs) in
pharmaceutical contexts.

o Containment: All weighing and synthesis must occur within a certified fume hood.

e Quenching Spills: Do not wipe with water. Treat spills with a solution of dilute ammonia or
10% sodium thiosulfate to nucleophilically displace the chloride before disposal.

o Lachrymator Warning: The benzyl chloride derivative (Isomer A) is a potent lachrymator (tear
gas agent). Eye protection and respiratory safeguards are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/244075
https://pubchem.ncbi.nlm.nih.gov/compound/26226-72-2
https://msfacility.missouri.edu/calculating.html
https://missouri.edu/
https://indofinechemical.com/Media/catalogs/Rare%20Organics,%20Biochemicals%20and%20Intermediates%20Catalog.pdf
https://indofinechemical.com/
https://www.benchchem.com/product/b2648065?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/product/b1626289
https://www.benchchem.com/product/b1626289
https://pubchemlite.lcsb.uni.lu/e/compound/244075
https://msfacility.missouri.edu/calculating.html
https://msfacility.missouri.edu/calculating.html
https://indofinechemical.com/Media/catalogs/Rare%20Organics,%20Biochemicals%20and%20Intermediates%20Catalog.pdf
https://www.benchchem.com/product/b2648065/docs#technical-guide-structural-elucidation-and-synthesis-of-c-h-clno-compounds
https://www.benchchem.com/product/b2648065/docs#technical-guide-structural-elucidation-and-synthesis-of-c-h-clno-compounds
https://www.benchchem.com/product/b2648065/docs#technical-guide-structural-elucidation-and-synthesis-of-c-h-clno-compounds
https://www.benchchem.com/product/b2648065/docs#technical-guide-structural-elucidation-and-synthesis-of-c-h-clno-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2648065?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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